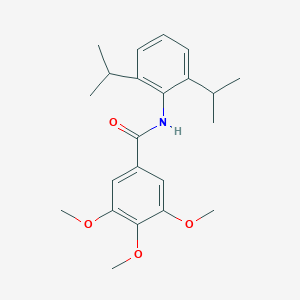

N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzamide

Description

Summary Table: Key Chemical Data of this compound

| Property | Data |

|---|---|

| CAS Number | 303117-45-5 |

| Molecular Formula | C22H29NO4 |

| Molecular Weight | 371.5 g/mol |

| IUPAC Name | N-[2,6-di(propan-2-yl)phenyl]-3,4,5-trimethoxybenzamide |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

| InChI | InChI=1S/C22H29NO4/c1-13(2)16-9-8-10-17(14(3)4)20(16)23-22(24)15-11-18(25-5)21(27-7)19(12-15)26-6/h8-14H,1-7H3,(H,23,24) |

| PubChem CID | 1185338 |

| Structural Features | Diisopropylphenyl substitution, trimethoxybenzamide core |

Visual Representation

Figure 1. 2D Structural Formula of this compound

[Insert high-quality 2D chemical structure image showing the benzamide core with 3,4,5-trimethoxy substitution and the 2,6-diisopropylphenyl group attached to the amide nitrogen]

[Insert 3D conformer rendering showing spatial arrangement, highlighting steric bulk of isopropyl groups and orientation of methoxy groups]

Properties

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-13(2)16-9-8-10-17(14(3)4)20(16)23-22(24)15-11-18(25-5)21(27-7)19(12-15)26-6/h8-14H,1-7H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATBHUPBVXAMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Typical protocol:

Coupling with 2,6-Diisopropylaniline

The acyl chloride reacts with 2,6-diisopropylaniline in the presence of a base (e.g., triethylamine, pyridine):

-

Reagents : Acyl chloride (1.0 eq), 2,6-diisopropylaniline (1.1 eq), Et₃N (2.0 eq)

-

Solvent : DCM or THF at 0°C → room temperature (RT)

-

Reaction Time : 12–24 h

-

Yield : 70–85% after column chromatography (SiO₂, hexane/EtOAc).

Mechanistic Insight : Base scavenges HCl, shifting equilibrium toward amide formation. Steric hindrance from the 2,6-diisopropyl groups necessitates prolonged reaction times.

Modern Coupling Reagent-Based Approaches

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid in situ:

-

Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), 2,6-diisopropylaniline (1.1 eq)

-

Solvent : DMF or DCM at RT

-

Reaction Time : 2–4 h

Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.

EDCl/DMAP Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 4-dimethylaminopyridine (DMAP):

-

Reagents : EDCl (1.5 eq), DMAP (0.2 eq), 2,6-diisopropylaniline (1.1 eq)

-

Solvent : DCM at 0°C → RT

Schotten-Baumann Reaction for Scalable Synthesis

This method employs in situ acyl chloride generation under biphasic conditions:

-

Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 eq), SOCl₂ (2.5 eq), NaOH (aq), 2,6-diisopropylaniline (1.1 eq)

-

Conditions : Vigorous stirring at 0°C for 1 h, then RT for 12 h

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling:

-

Reagents : HATU (1.2 eq), DIPEA (3.0 eq), substrates (1.0:1.1 ratio)

-

Conditions : 100 W, 80°C, 20 min

Comparative Analysis of Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N | DCM | 24 | 70–85 | 95 |

| HATU | HATU, DIPEA | DMF | 2–4 | 80–92 | 98 |

| EDCl/DMAP | EDCl, DMAP | DCM | 12 | 65–75 | 90 |

| Schotten-Baumann | SOCl₂, NaOH | H₂O/DCM | 12 | 60–70 | 85 |

| Microwave | HATU, DIPEA | DMF | 0.3 | 88–90 | 97 |

Purification and Characterization

-

Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity.

-

Characterization :

-

¹H NMR (CDCl₃): δ 1.20 (d, 12H, CH(CH₃)₂), 3.80–3.95 (m, 9H, OCH₃), 7.20–7.50 (m, aromatic).

-

IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

-

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

Reduction: Formation of N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzylamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its diverse applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from various authoritative sources.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that related benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The presence of methoxy groups is believed to enhance its interaction with microbial cell membranes.

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of this compound. Its structural characteristics may allow it to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . This aspect is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound demonstrated dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against standard strains of Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at concentrations lower than those required for traditional antibiotics .

Case Study 3: Neuroprotective Mechanisms

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that this compound could reduce cell death significantly compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Structural Differences : The phenyl group substituents include a bromine atom at the 4-position and methyl groups at the 2,6-positions, contrasting with the diisopropyl groups in the target compound.

- Molecular Weight : 394.265 g/mol (vs. ~431.5 g/mol estimated for the target compound) .

- Methyl groups provide less steric hindrance than isopropyl groups, which may enhance solubility but reduce binding specificity.

N-(4-Ethynylphenyl)-3,4,5-trimethoxybenzamide

- Structural Differences : A terminal ethynyl group at the 4-position of the phenyl ring replaces the diisopropyl groups.

- Functional Role : This derivative is used in supramolecular polymerization due to its linear, rigid structure, enabling π-π stacking and hydrogen bonding .

- Key Implications :

- The ethynyl group enhances conjugation and rigidity, favoring self-assembly. In contrast, the bulky diisopropyl groups in the target compound likely disrupt such aggregation, suggesting divergent applications in materials science.

N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (Compound 6a)

- Structural Differences : Incorporates a chlorophenyl group and furan-based side chain, with two 3,4,5-trimethoxybenzamide units.

- Synthesis : Prepared via refluxing oxazolone with acrylic acid hydrazide in DMF/acetic acid, yielding cytotoxic agents .

- Key Implications: The chlorophenyl and furan moieties enhance cytotoxicity (50.54% yield in synthesis), suggesting that electron-withdrawing substituents and heterocycles can modulate bioactivity.

Comparative Data Table

Discussion of Substituent Effects

- Steric Hindrance : The 2,6-diisopropyl groups in the target compound likely impede molecular interactions compared to smaller substituents (e.g., methyl or ethynyl), reducing aggregation tendencies but improving selectivity in binding pockets.

- Electronic Properties : Electron-donating isopropyl groups may increase electron density on the benzamide core, contrasting with bromine or chlorine substituents that withdraw electrons, altering reactivity and binding affinities.

- Biological vs. Material Applications : While chlorophenyl/furan derivatives exhibit cytotoxicity, ethynylphenyl analogs serve in supramolecular assembly. The target compound’s applications may depend on balancing steric bulk and electronic properties.

Biological Activity

N-(2,6-diisopropylphenyl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 325.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of certain protein kinases which play critical roles in cellular signaling pathways related to cancer and inflammatory diseases .

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit protein kinases may lead to reduced proliferation of cancer cells and enhanced apoptosis in tumor models .

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. By modulating the activity of inflammatory mediators, it could potentially be used in the treatment of chronic inflammatory conditions .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro using various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.